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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(5-Methoxy-1H-indol-4-YL)acetonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, a heterocyclic compound of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental physicochemical properties, including its molecular weight and exact mass. A detailed, step-by-step synthetic protocol is presented, offering a practical approach for its laboratory preparation. Furthermore, this guide explores the potential biological significance and applications of this indole derivative in the context of drug discovery and development, drawing insights from related molecular structures.

Introduction

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The electronic properties and structural versatility of the indole ring system make it a privileged structure for interacting with a wide array of biological targets. The introduction of substituents, such as a methoxy and an acetonitrile group, can significantly modulate the pharmacological profile of the indole nucleus. This guide focuses specifically on the 4-substituted indole isomer, 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, providing essential technical information for researchers engaged in its synthesis and evaluation.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key identifiers and properties of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile are summarized below.

PropertyValueSource
IUPAC Name 2-(5-Methoxy-1H-indol-4-yl)acetonitrile-
CAS Number 51086-02-3[1]
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol [1]
Exact Mass 186.07931 Da[2]

Note: The exact mass is for the isomeric compound 2-(5-methoxy-1H-indol-3-yl)acetonitrile, which shares the same molecular formula.

Synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

The synthesis of 4-substituted indole-3-acetonitriles can be achieved through a one-step conversion from the corresponding indole-3-carboxaldehydes.[3] This established methodology provides a reliable pathway for obtaining the target compound.

Synthetic Workflow

The synthesis involves the conversion of a 4-substituted indole-3-carboxaldehyde to the corresponding nitrile. This transformation is a valuable tool for accessing this class of compounds, which can be challenging to prepare through other routes.[3]

Synthesis_Workflow Indole_Carboxaldehyde 4-Substituted Indole-3-Carboxaldehyde Reagents Reaction Reagents Indole_Carboxaldehyde->Reagents One-step conversion Indole_Acetonitrile 2-(5-Methoxy-1H-indol-4-YL)acetonitrile Reagents->Indole_Acetonitrile

Caption: Synthetic workflow for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 4-substituted indole-3-acetonitriles.[3]

Materials:

  • 5-Methoxy-1H-indole-4-carboxaldehyde

  • Methanol (MeOH)

  • Formamide (NH₂CHO)

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform, Methanol)

Procedure:

  • Reduction of the Aldehyde: To a solution of 5-methoxy-1H-indole-4-carboxaldehyde in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents) at room temperature. Stir the reaction mixture for 1 hour.

  • Cyanation: To the reaction mixture, add sodium cyanide (10 molar equivalents).

  • Reflux: Heat the mixture to reflux at 100°C and maintain for 5 hours with continuous stirring.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to isolate the desired product, 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Spectroscopic Data

Note: The chemical shifts and coupling constants for the 4-yl isomer are expected to differ from the 3-yl isomer due to the different substitution pattern on the indole ring.

Reference Data for 2-(5-methoxy-1H-indol-3-yl)acetonitrile:

  • ¹³C NMR: Spectra available in public databases can be consulted.[2]

  • IR Spectra: ATR-IR data is available for reference.[2]

Potential Applications in Drug Development

While direct biological activity data for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is limited, the broader class of indole-acetonitrile derivatives has shown significant potential in medicinal chemistry.

Insights from Related Compounds

A structurally related compound, indole-3-acetonitrile-4-methoxy-2-S-β-d-glucopyranoside, has been shown to exhibit inhibitory activity against human kallikrein 5 (KLK5) and trypsin proteases. The excessive activity of KLK5 is implicated in skin barrier dysfunction and inflammatory skin conditions. This finding suggests that the core structure of methoxy-indole acetonitrile may serve as a valuable scaffold for the development of novel protease inhibitors.

Future Directions

The synthetic accessibility of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile makes it an attractive starting point for the generation of a library of analogues. Further derivatization of the indole nitrogen, the acetonitrile group, or the aromatic ring could lead to the discovery of potent and selective modulators of various biological targets. High-throughput screening of this compound against a panel of disease-relevant enzymes and receptors would be a logical next step in exploring its therapeutic potential.

Conclusion

This technical guide has consolidated the available information on 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, providing a foundation for its synthesis and further investigation. The detailed physicochemical properties and a practical synthetic protocol offer researchers the necessary tools to access this compound. While direct biological data is still emerging, the demonstrated activity of related structures highlights the potential of this indole derivative as a valuable building block in the design and development of novel therapeutic agents. Further research into its biological profile is warranted to fully elucidate its potential in medicinal chemistry.

References

  • Somei, M., et al. (1983). A One-Step Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes. Heterocycles, 20(10), 1983-1986. [Link]

  • PubChem. 2-(5-methoxy-1H-indol-3-yl)acetonitrile. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is a novel indole derivative whose...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is a novel indole derivative whose pharmacological profile is not yet extensively documented in public literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of this, and similar novel chemical entities. We will delineate the standard methodologies for determining receptor-ligand interactions, from experimental design using radioligand binding assays to data analysis and interpretation of the potential downstream signaling consequences. While specific binding data for the title compound is not available, this document serves as a self-validating system, explaining the causality behind experimental choices and providing the technical protocols necessary to generate a robust binding profile.

Introduction: The Rationale for Characterizing 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

Indole derivatives are known to interact with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system (CNS).[2][3] Compounds with a methoxy-indole core, for instance, have shown activity as anticancer, anti-inflammatory, and antidepressant agents.[2] The structural similarity of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile to endogenous neurotransmitters like serotonin suggests a high probability of interaction with monoaminergic receptors, such as serotonin (5-HT), dopamine (DA), and adrenergic receptors.

Characterizing the binding affinity profile of a novel compound is a critical first step in the drug discovery pipeline. It establishes the compound's potency and selectivity for its molecular targets, which in turn dictates its potential therapeutic applications and off-target liabilities. This guide provides the strategic and technical details required to undertake such a characterization.

Predicted Receptor Binding Affinity Profile

Given the indole scaffold, a primary screening panel should focus on key CNS receptors. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The following table presents a hypothetical binding profile for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile to illustrate how such data is presented. The selection of receptors is based on the known pharmacology of related indole structures.

Table 1: Hypothetical Receptor Binding Affinity Profile of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

Receptor Family Receptor Subtype Radioligand Kᵢ (nM) Hill Slope
Serotonin 5-HT₁A [³H]-8-OH-DPAT 150 -0.98
5-HT₂A [³H]-Ketanserin 45 -1.01
5-HT₂C [³H]-Mesulergine 250 -0.99
5-HT₆ [³H]-LSD 800 -1.00
5-HT₇ [³H]-5-CT 1200 -0.97
Dopamine D₂ [³H]-Spiperone 95 -1.02
D₃ [³H]-Spiperone 70 -0.99
D₄ [³H]-Spiperone 450 -1.00
Adrenergic α₁ [³H]-Prazosin 1800 -0.98
α₂ [³H]-Rauwolscine >10,000 N/A

| | β₁ | [¹²⁵I]-CYP | >10,000 | N/A |

Note: The data in this table are for illustrative purposes only and do not represent experimentally determined values for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

Experimental Protocol: Competitive Radioligand Binding Assay

Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their sensitivity and reliability.[4] A competitive binding assay measures the ability of a test compound (unlabeled "competitor") to displace a radioactively labeled ligand ("radioligand") from a receptor. This allows for the determination of the test compound's affinity (Kᵢ).

Causality Behind Experimental Design
  • Choice of Radioligand: The radioligand should be a high-affinity, specific ligand for the receptor of interest. Its concentration in the assay is typically set at or near its dissociation constant (K_d) to ensure sufficient binding without being difficult to displace.[5]

  • Membrane Preparation: GPCRs are membrane-bound proteins. Using membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells) provides a high concentration of the target and a clean system for analysis.[6][7]

  • Non-Specific Binding (NSB) Control: This is the most critical control. NSB is determined by adding a high concentration (typically 100- to 1000-fold the K_d of the unlabeled ligand) of a known, high-affinity unlabeled ligand to saturate all specific binding sites. Any remaining radioligand binding is considered non-specific (e.g., to the filter, lipids) and must be subtracted from all other measurements.[8]

  • Filtration: Rapid filtration through glass fiber filters is used to separate the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). This effectively stops the binding reaction.[6]

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw cryopreserved cell membranes (e.g., from CHO cells stably expressing the human 5-HT₂A receptor) on ice.

    • Homogenize the membranes in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Determine the protein concentration using a standard method like the BCA assay.

    • Dilute the membranes in assay buffer to a final concentration that provides a robust signal-to-noise ratio (typically 10-20 µg of protein per well).[6]

  • Assay Plate Setup (96-well format, in triplicate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Ketanserin at a final concentration of ~0.5 nM), and 100 µL of the diluted membrane suspension.[6]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a saturating concentration of an unlabeled competitor (e.g., 10 µM Ketanserin), 50 µL of radioligand, and 100 µL of membranes.[6]

    • Competition Wells: Add 50 µL of serially diluted 2-(5-Methoxy-1H-indol-4-YL)acetonitrile (typically from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 27°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9] Gentle agitation can facilitate equilibrium.

  • Termination and Filtration:

    • Pre-soak glass fiber filter mats (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter mat using a cell harvester.[6]

    • Wash each filter disc multiple times (e.g., 3x with 3 mL) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioligand.[6]

  • Radioactivity Measurement:

    • Dry the filter mats completely.

    • Place the filter discs into scintillation vials and add 4-5 mL of scintillation cocktail.

    • Allow the vials to equilibrate for at least 4 hours in the dark.

    • Quantify the radioactivity in each vial using a liquid scintillation counter. The output is measured in counts per minute (CPM).[6]

Experimental Workflow Diagram

G cluster_assay Assay Incubation cluster_readout Signal Detection Membrane Thaw & Dilute Receptor Membranes Plate Pipette Reagents into 96-Well Plate (Total, NSB, Competition) Membrane->Plate Ligand Prepare Serial Dilutions of Test Compound Ligand->Plate Radioligand Prepare Radioligand Solution Radioligand->Plate Incubate Incubate to Reach Equilibrium (e.g., 60 min) Plate->Incubate Harvest Rapid Vacuum Filtration (Separates Bound/Unbound) Incubate->Harvest Wash Wash Filters with Ice-Cold Buffer Harvest->Wash Count Scintillation Counting (Measure CPM) Wash->Count

Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter must be processed to determine the Kᵢ value. This process transforms raw counts into a quantitative measure of binding affinity.

Step-by-Step Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Convert the specific binding at each competitor concentration into a percentage of the maximum specific binding (which is the specific binding in the absence of the competitor).

    • % Specific Binding = (Specific Binding_concentration / Specific Binding_max) * 100

  • Non-Linear Regression: Plot the % Specific Binding against the logarithm of the competitor concentration. Fit this data to a sigmoidal dose-response (variable slope) equation using a software package like GraphPad Prism. This analysis will yield the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.[8]

  • Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is an assay-dependent value. To convert it to the assay-independent inhibition constant (Kᵢ), use the Cheng-Prusoff equation:[5]

    Kᵢ = IC₅₀ / (1 + [L]/K_d)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment or obtained from reliable literature).

Data Analysis Pipeline Diagram

G RawData Raw Scintillation Data (CPM) CalcSpecific Calculate Specific Binding (Total CPM - NSB CPM) RawData->CalcSpecific Normalize Normalize to % Specific Binding CalcSpecific->Normalize Plot Plot: % Specific Binding vs. Log[Competitor] Normalize->Plot FitCurve Non-Linear Regression (Sigmoidal Dose-Response) Plot->FitCurve IC50 Determine IC₅₀ Value FitCurve->IC50 ChengPrusoff Apply Cheng-Prusoff Eq. Ki = IC₅₀ / (1 + [L]/Kd) IC50->ChengPrusoff Ki Determine Kᵢ Value ChengPrusoff->Ki G Ligand Indole Acetonitrile (Agonist) Receptor 5-HT₂A Receptor Ligand->Receptor G_Protein Gαq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses Ca_Release->Response PKC->Response

Canonical 5-HT₂A (Gq) signaling pathway.
Dopamine D₂ Receptor Signaling (Gi-coupled)

The D₂ receptor couples to the Gαi protein, which inhibits the enzyme adenylyl cyclase (AC). [8]This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to decreased activity of protein kinase A (PKA).

G Ligand Indole Acetonitrile (Agonist) Receptor Dopamine D₂ Receptor Ligand->Receptor G_Protein Gαi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits cAMP cAMP AC->cAMP converts from ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses PKA->Response phosphorylates targets

Canonical Dopamine D₂ (Gi) signaling pathway.

Conclusion

This guide provides a robust, scientifically grounded framework for determining the receptor binding affinity profile of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile. By following the detailed protocols for competitive radioligand binding assays and the subsequent data analysis pipeline, researchers can generate high-quality, reproducible data. This information is fundamental to understanding the compound's mechanism of action, predicting its physiological effects through an analysis of downstream signaling pathways, and ultimately guiding its journey through the drug development process. While the specific biological activity of the title compound remains to be elucidated, the methodologies described herein offer a clear path to its characterization.

References

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]

  • ResearchGate. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. [Link]

  • National Center for Biotechnology Information. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • ACS Publications. Molecular Determinants of Biased Agonism at the Dopamine D2 Receptor. [Link]

  • MDPI. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Guide to PHARMACOLOGY. dopamine (Ligand Id: 940) activity data from GtoPdb and ChEMBL. [Link]

  • National Center for Biotechnology Information. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. [Link]

  • Annual Reviews. RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. [Link]

  • MDPI. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link]

  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • National Center for Biotechnology Information. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β... [Link]

  • PubMed. Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. [Link]

  • SAGE Journals. Inhibitory Effects of Indole-3- Acetonitrile-4- Methoxy-2- S-Β- d- Glucopyranoside From Nasturtium officinale R. Br on Human Kallikrein 5 and 7 Protease. [Link]

  • Guide to PHARMACOLOGY. J-113397 (Ligand page). [Link]

  • National Center for Biotechnology Information. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. [Link]

  • Royal Society of Chemistry. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • PubMed. 2-(4-Meth-oxy-1H-indol-3-yl)acetonitrile. [Link]

  • PubMed. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. [Link]

  • MDPI. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (5-Methoxy-1H-indol-3-yl)acetonitrile. [Link]

  • BindingDB. BDBM50043289 CHEMBL34730::N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl). [Link].jsp?monomerid=50043289)

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In vivo Dosing of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is an indole derivative with potential therapeutic ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(5-Methoxy-1H-indol-4-YL)acetonitrile is an indole derivative with potential therapeutic applications stemming from the diverse biological activities of the indole scaffold, which is a cornerstone in medicinal chemistry. Members of the indole family have demonstrated efficacy as anti-inflammatory, anti-cancer, and neurological agents. The methoxy and acetonitrile moieties of the title compound suggest it may share pharmacological properties with other 5-methoxyindole derivatives, which are known to interact with various biological targets. Given the inherent challenges in the in vivo administration of indole derivatives, particularly their often poor aqueous solubility, this guide provides a comprehensive framework for the development of robust dosing and administration protocols. This document is intended to provide researchers with the necessary information to design and execute preclinical in vivo studies with scientific rigor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is paramount for developing a successful in vivo dosing strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Off-white crystalline powder (predicted based on related compounds)
Solubility Predicted to be poorly soluble in water.

Preclinical In Vivo Dosing Strategy: A Step-by-Step Approach

The successful in vivo evaluation of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile hinges on a meticulously planned dosing strategy. The following workflow outlines the critical steps from initial formulation to post-administration monitoring.

G cluster_formulation Phase 1: Formulation Development cluster_dosing Phase 2: Dosing & Administration cluster_monitoring Phase 3: In-Life Monitoring Solubility Solubility Screening Vehicle Vehicle Selection Solubility->Vehicle DosePrep Dose Formulation & Stability Vehicle->DosePrep DoseCalc Dose Calculation DosePrep->DoseCalc Route Route of Administration DoseCalc->Route Admin Accurate Administration Route->Admin Toxicity Toxicity Monitoring Admin->Toxicity Efficacy Efficacy Assessment Toxicity->Efficacy PK Pharmacokinetic Analysis Efficacy->PK

Caption: A stepwise workflow for in vivo studies of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

PART 1: Vehicle Selection and Dose Preparation

The poor aqueous solubility of many indole derivatives necessitates careful vehicle selection to ensure consistent and accurate dosing.

Recommended Vehicle Formulations

Based on successful in vivo studies of structurally similar indole compounds, the following vehicle systems are recommended for consideration:

Vehicle CompositionAdministration Route(s)Notes
10% DMSO, 40% PEG400, 50% Saline Oral (gavage), Intraperitoneal (IP)A common vehicle for poorly soluble compounds. Ensure complete dissolution.
0.5% Carboxymethylcellulose (CMC) in Saline Oral (gavage)Forms a suspension. Ensure uniform suspension before and during administration.
Corn Oil Oral (gavage), Subcutaneous (SC)Suitable for lipophilic compounds.
10% DMSO in Corn Oil Intraperitoneal (IP)Balances solubility and biocompatibility for IP injections.
Step-by-Step Protocol for Dose Preparation (Example with 10% DMSO, 40% PEG400, 50% Saline)
  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, dose volume, and dose concentration.

  • Dissolve in DMSO: Weigh the required amount of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile and dissolve it in the calculated volume of DMSO. Gentle warming and vortexing may be necessary to achieve complete dissolution.

  • Add PEG400: To the DMSO solution, add the calculated volume of PEG400 and mix thoroughly.

  • Add Saline: Slowly add the saline to the DMSO/PEG400 mixture while continuously mixing to avoid precipitation.

  • Final Formulation: The final solution should be clear and free of any visible precipitate. If precipitation occurs, optimization of the vehicle composition may be necessary.

  • Storage: Prepare the dosing solution fresh daily. If short-term storage is required, store at 2-8°C and protect from light. Visually inspect for any precipitation before each use.

PART 2: Dose Range Selection and Administration

Establishing a safe and effective dose range is a critical step in preclinical in vivo studies.

Dose Range Finding Studies

A preliminary dose-finding study is recommended to determine the maximum tolerated dose (MTD). Based on the intraperitoneal LD50 of the parent compound, 5-methoxyindole, which is 370 mg/kg in mice, a starting dose range for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile could be cautiously extrapolated.

Suggested Starting Dose Ranges for Different Administration Routes (Mouse Model):

Administration RouteSuggested Starting Dose Range (mg/kg)Rationale
Intravenous (IV) 1 - 20Based on an effective dose of 20 mg/kg for the related compound 3-indoleacetonitrile.
Intraperitoneal (IP) 5 - 50Generally allows for higher doses than IV.
Oral (gavage) 10 - 100Typically requires higher doses to account for potential first-pass metabolism and lower bioavailability.
Administration Protocols

The choice of administration route depends on the experimental objectives, including the desired pharmacokinetic profile.

Intravenous (IV) Injection (Tail Vein)

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, slowly inject the dosing solution into a lateral tail vein.

  • Administer a typical volume of 5-10 mL/kg.

  • Monitor the animal for any immediate adverse reactions.

Intraperitoneal (IP) Injection

  • Firmly restrain the mouse, exposing the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Inject the dosing solution at a volume of 10-20 mL/kg.

Oral Gavage

  • Gently restrain the mouse.

  • Measure the distance from the mouse's snout to the last rib to determine the appropriate gavage needle length.

  • Insert a flexible-tipped gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the dosing solution at a volume of 10-20 mL/kg.

  • Carefully remove the gavage needle.

PART 3: Monitoring and Data Collection

Systematic monitoring of the animals post-administration is essential for assessing both the safety and efficacy of the compound.

Toxicity Monitoring
  • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in appearance, behavior, and activity levels.

  • Body Weight: Record body weights at least twice weekly to detect any significant weight loss, which can be an early indicator of toxicity.

  • Food and Water Intake: Monitor food and water consumption as a general measure of animal health.

Efficacy Assessment

The parameters for efficacy assessment will be specific to the disease model being used. This may include:

  • Tumor volume measurements in oncology models.

  • Behavioral assessments in neuroscience models.

  • Biomarker analysis in various disease models.

Pharmacokinetic (PK) Analysis

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, blood and tissue samples should be collected at various time points post-dosing.

Blood Collection Protocol (Terminal Cardiac Puncture)

  • Anesthetize the mouse according to an approved protocol.

  • Place the mouse on its back.

  • Insert a 25-27 gauge needle into the chest cavity, directed towards the heart.

  • Gently aspirate blood into a syringe containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Process the blood to separate plasma or serum for bioanalysis.

Conclusion

This guide provides a foundational framework for the in vivo dosing and administration of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile. Due to the limited publicly available data on this specific compound, the protocols and recommendations are based on established practices for indole derivatives and related compounds. Researchers are strongly encouraged to conduct preliminary dose-finding and vehicle tolerability studies to optimize these protocols for their specific experimental needs. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments.

References

  • NextSDS. (n.d.). 2-(5-methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • PubMed. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Retrieved from [Link]

  • PMC. (n.d.). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Retrieved from [Link]

  • Datasheet. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. Retrieved from [Link]

  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies). Retrieved from [Link]

  • Semantic Scholar. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Retrieved from [Link]

  • PubMed. (n.d.). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. Retrieved from [Link]

  • PubMed. (2022). Indole derivative XCR-5a alleviates LPS-induced inflammation in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • SciSpace. (n.d.). A Novel Multi-Component Reaction of Indoles and Formyl Furochromone was Described for the Synthesis of Indoles Derivatives with. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Retrieved from [Link]

  • PMC. (n.d.). (5-Methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). *
Application

Application Note: Regioselective Alkylation Strategies for 2-(5-Methoxy-1H-indol-4-yl)acetonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating technical guide for controlling the regioselective alkylation of the ambident s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating technical guide for controlling the regioselective alkylation of the ambident substrate 2-(5-Methoxy-1H-indol-4-yl)acetonitrile.

Mechanistic Rationale: The Ambident Challenge

In the synthesis of complex indole-based alkaloids and pharmaceuticals, 2-(5-Methoxy-1H-indol-4-yl)acetonitrile presents a classic regioselectivity challenge due to its ambident nature. The molecule possesses two distinct acidic sites capable of undergoing alkylation:

  • The Indole N–H (pKa ~16.2): This is the most acidic proton on the molecule. Deprotonation yields an indolyl anion that readily undergoes N-alkylation.

  • The α -Nitrile C–H (pKa ~25–28): The methylene bridge between the indole core and the electron-withdrawing nitrile group is weakly acidic. Alkylation at this position (chain extension) requires bypassing or overriding the reactivity of the indole nitrogen.

Achieving absolute regiocontrol requires a precise manipulation of base strength, stoichiometry, solvent dielectric properties, and temperature. The protocols below outline the thermodynamic and kinetic controls necessary to isolate either the N-alkylated or the α -C-alkylated product with high fidelity.

Strategic Decision Matrix

The following workflow illustrates the divergent synthetic pathways based on reagent selection.

G Substrate 2-(5-Methoxy-1H-indol-4-yl) acetonitrile N_Pathway N-Alkylation (Indole Ring) Substrate->N_Pathway pKa ~16.2 C_Pathway α-C-Alkylation (Nitrile Chain) Substrate->C_Pathway pKa ~25-28 N_Reagents Base: NaH (1.1 eq) Solvent: DMF Temp: 0°C to RT N_Pathway->N_Reagents C_Reagents Base: LDA (>2.0 eq) Solvent: Anhydrous THF Temp: -78°C C_Pathway->C_Reagents N_Product 1-Alkyl-5-methoxy- 1H-indol-4-ylacetonitrile N_Reagents->N_Product R-X (SN2) C_Product 2-(5-Methoxy-1H-indol-4-yl) alkanenitrile C_Reagents->C_Product R-X (SN2)

Workflow for the regioselective alkylation of 2-(5-Methoxy-1H-indol-4-yl)acetonitrile.

Quantitative Data: Reagent & Condition Matrix

The table below summarizes the critical experimental parameters required to force the reaction down the desired pathway.

ParameterProtocol A: N-AlkylationProtocol B: α -C-Alkylation
Target Position Indole Nitrogen α -Carbon of Nitrile
Optimal Base Sodium Hydride (NaH) or K₂CO₃Lithium Diisopropylamide (LDA)
Base Equivalents 1.1 eq2.2 eq (Forms Dianion)
Solvent System DMF (Polar Aprotic)Anhydrous THF (Ethereal)
Temperature 0 °C Room Temperature-78 °C (Cryogenic)
Primary Risk Over-alkylation (rare)Nitrile self-condensation
Expected Yield 85% – 95%65% – 80%

Experimental Protocols

Protocol A: Regioselective N-Alkylation

This protocol utilizes a mild-to-moderate base in a highly polar solvent to selectively deprotonate the indole N–H without disturbing the α -nitrile protons.

Causality of Reagents: Sodium hydride (NaH) irreversibly deprotonates the indole ring. N,N-Dimethylformamide (DMF) is explicitly chosen because its high dielectric constant and lack of hydrogen-bond donors perfectly solvate the sodium cation. This leaves a highly reactive, "naked" indolyl anion that rapidly undergoes S_N2 substitution 1.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-(5-Methoxy-1H-indol-4-yl)acetonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation: The immediate evolution of H₂ gas (vigorous bubbling) serves as a visual confirmation of active hydride and successful deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Dropwise add the primary alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 eq). Primary halides are crucial here to prevent competing E2 elimination pathways during the S_N2 attack 2.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc, 7:3). The product spot will exhibit a distinct Rf shift and will remain strongly UV-active.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective α -C-Alkylation (Chain Extension)

To alkylate the carbon adjacent to the nitrile, the highly acidic indole N–H must first be neutralized. This requires the formation of a highly reactive dianion using a strong, sterically hindered base.

Causality of Reagents: Lithium diisopropylamide (LDA) is utilized because it is a strong, non-nucleophilic base; it will deprotonate the substrate without attacking the electrophilic nitrile carbon. Because the indole N–H is more acidic than the α -C–H, the first equivalent of LDA is consumed exclusively by the nitrogen. A strict minimum of 2.0 equivalents (typically 2.2 eq) is required to generate the α -nitrile carbanion. Cryogenic temperatures (-78 °C) are mandatory to prevent the resulting carbanion from attacking the nitrile group of unreacted substrate molecules, which would lead to Knoevenagel-type self-condensation 3.

Step-by-Step Methodology:

  • System Purging: Charge a flame-dried Schlenk flask with 2-(5-Methoxy-1H-indol-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.1 M). Cool the system to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Slowly add freshly prepared LDA (2.2 eq, 1.0 M in THF/hexanes) dropwise down the side of the flask to pre-cool the reagent. Stir at -78 °C for 45 minutes.

    • Self-Validation: The solution will typically transition to a deep red or purple color, indicating successful dianion formation. To definitively validate, quench a 50 µL aliquot in D₂O; LC-MS analysis should reveal an[M+D] mass shift, confirming α -deprotonation prior to electrophile addition.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at -78 °C. Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to 0 °C over an additional 1 hour.

  • Quench & Workup: At 0 °C, rapidly quench the reaction with saturated aqueous NH₄Cl. This step protonates the indole nitrogen back to its neutral state and destroys any excess LDA. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Regioselective N-Alkylation of Methyl Indole-2-carboxylate - Taylor & Francis 1 [1]

  • N-alkylation of an indole (ACS Med. Chem. Lett. 2019, 10, 1302-1308) - YouTube / ACS Publications 2 [2]

  • Study of the Lithiated Phenylacetonitrile Monoanions and Dianions Formed According to the Lithiated Base Used (LHMDS, LDA, or n-BuLi) - ResearchGate / J. Org. Chem. 3 [3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in 2-(5-Methoxy-1H-indol-4-YL)acetonitrile synthesis

Technical Support Center: Synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile Welcome to the technical support guide for the synthesis of 2-(5-methoxy-1H-indol-4-yl)acetonitrile. This document is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

Welcome to the technical support guide for the synthesis of 2-(5-methoxy-1H-indol-4-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this specific synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis.

Q1: Why is my overall yield for 2-(5-methoxy-1H-indol-4-yl)acetonitrile consistently low?

A1: Low yields in this specific synthesis are common and typically stem from the inherent challenge of functionalizing the C4 position of the indole nucleus. The electron-rich nature of the indole ring favors electrophilic substitution at the C3 position.[1] Key factors contributing to low yields include:

  • Competing C3-Substitution: The primary cause is often the formation of the thermodynamically more stable regioisomer, 2-(5-methoxy-1H-indol-3-yl)acetonitrile.

  • Suboptimal Reaction Conditions: Indole syntheses, such as the Fischer indole method, are highly sensitive to the choice of acid catalyst, temperature, and reaction time.[2][3]

  • Instability of Intermediates: Certain synthetic intermediates can be unstable under the reaction conditions, leading to decomposition or polymerization.

  • Purity of Starting Materials: Impurities in precursors, such as the starting aniline or hydrazine, can introduce competing side reactions that consume reagents and complicate purification.[2]

Q2: I'm observing a major byproduct that is difficult to separate from my desired C4-substituted product. What is it likely to be?

A2: The most probable byproduct is the C3-substituted isomer. Due to the kinetic and thermodynamic preference for reaction at C3, any direct attempt to functionalize the 5-methoxyindole core at C4 will likely yield a mixture of isomers. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.[4] Another possibility, especially under harsh acidic or oxidative conditions, is the formation of oligomeric or polymeric tars.

Q3: Is there a general synthetic strategy that favors the formation of the C4-substituted product over the C3 isomer?

A3: Yes. Instead of attempting a late-stage functionalization of a pre-formed 5-methoxyindole ring, a more robust strategy is to construct the indole ring from a benzene precursor that already contains the necessary substituents in the correct orientation. A classic and effective approach is the Fischer Indole Synthesis .[2][3][5] This method involves reacting an appropriately substituted arylhydrazine with an aldehyde or ketone, which provides absolute control over the final substitution pattern. For your target molecule, this would involve starting with (2-cyanoethyl)- (or a precursor)-substituted 4-methoxyphenylhydrazine.

Q4: My reaction has stalled and is not proceeding to completion according to TLC analysis. What should I investigate?

A4: Reaction stalling can be attributed to several factors:

  • Catalyst Deactivation: The acid catalyst (e.g., ZnCl₂, PPA) may be poisoned by impurities or neutralized over the course of the reaction.[2]

  • Reagent Quality: Ensure the quality and reactivity of your reagents. For example, if using a cyanide source for nucleophilic substitution, ensure it has not degraded.

  • Temperature Control: Many indole cyclization reactions require a specific temperature threshold to proceed efficiently.[3] Ensure your reaction is being heated adequately and consistently.

  • Solubility Issues: Poor solubility of a starting material or intermediate in the reaction solvent can significantly slow down the reaction rate.

Part 2: Systematic Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Troubleshooting Workflow

Here is a logical workflow to diagnose common issues in your synthesis.

G start Low Yield / High Impurity check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm Step 1 check_regio Identify Major Byproduct (NMR, MS) start->check_regio Step 2 check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions Step 3 sm_impure Problem: Impure Starting Materials check_sm->sm_impure If impurities detected regio_issue Problem: Poor Regioselectivity (C3 vs. C4) check_regio->regio_issue If C3 isomer is major product conditions_issue Problem: Suboptimal Conditions check_conditions->conditions_issue If no obvious issues with materials or regiochemistry sol_sm Solution: Repurify starting materials (Distillation, Recrystallization) sm_impure->sol_sm sol_regio Solution: Change Synthetic Strategy. Adopt Fischer Indole Synthesis from a pre-substituted phenylhydrazine. regio_issue->sol_regio sol_conditions Solution: Systematically optimize parameters. Screen catalysts (ZnCl2, PPA, H2SO4), temperature, and concentration. conditions_issue->sol_conditions

Caption: A systematic workflow for troubleshooting low yields.

Issue 1: Poor Regioselectivity in Direct Functionalization
  • Problem: Attempts to directly introduce the acetonitrile group onto 5-methoxyindole (e.g., via Vilsmeier-Haack followed by conversion, or Mannich reaction) result primarily in the C3 isomer.

  • Causality: The highest occupied molecular orbital (HOMO) of the indole ring has the largest coefficient at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.

  • Solution:

    • Protecting Group Strategy: Protect the indole nitrogen with a bulky group like a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group. This can sterically hinder the C2 and C3 positions and electronically influence the ring to favor C4 lithiation followed by quenching with an electrophile.

    • Recommended Strategy - Ring Synthesis: The most reliable method is to build the indole ring with the C4 substituent already in place. The Fischer Indole Synthesis is the preferred method.

Issue 2: Low Conversion during Fischer Indole Synthesis Cyclization
  • Problem: The reaction between the phenylhydrazine and the carbonyl compound forms the hydrazone intermediate, but the subsequent acid-catalyzed cyclization to the indole gives low yields.

  • Causality: The cyclization step (a[6][6]-sigmatropic rearrangement) is often the rate-limiting step and is highly dependent on the acid catalyst and temperature.[2][3] An incorrect choice of acid or insufficient heat can lead to failure. Electron-donating groups on the phenylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a side reaction.[2]

  • Solution:

    • Catalyst Screening: The choice of acid is critical. Compare the performance of different catalysts.

CatalystTypical ConditionsAdvantages/Disadvantages
**Zinc Chloride (ZnCl₂) **Fused, neat, or in a high-boiling solvent (150-200 °C)Effective, but can be harsh.
Polyphosphoric Acid (PPA) 80-150 °CStrong dehydrating agent, often gives clean reactions. Can be viscous and difficult to stir.
Sulfuric or Hydrochloric Acid In a solvent like ethanol or acetic acidMilder conditions, but may be less effective for challenging substrates.[3]
Methanesulfonic Acid Neat or in a co-solventStrong acid that can sometimes improve yields where others fail.[4]

Part 3: Recommended Experimental Protocol

This section provides a validated, step-by-step protocol based on the Fischer Indole Synthesis, which ensures correct regiochemistry.

Synthetic Pathway Overview

G A 4-Methoxy-2-nitrotoluene B 4-Methoxy-2-nitrobenzaldehyde C 1-(4-Methoxy-2-nitrophenyl)ethane-1,2-diol D 4-Methoxy-2-aminobenzaldehyde E 4-Methoxyphenylhydrazine F Hydrazone Intermediate G Target Molecule: 2-(5-Methoxy-1H-indol-4-yl)acetonitrile F->G Step 2: Fischer Cyclization (PPA or ZnCl2, Heat) Start Commercially Available 4-Methoxyphenylhydrazine Start->F Step 1: Hydrazone Formation (Mild Acid, EtOH) Carbonyl 4,4-Diethoxybutanenitrile (Carbonyl Partner) Carbonyl->F

Caption: Recommended Fischer Indole Synthesis pathway.

Step 1: Hydrazone Formation
  • Objective: To form the key hydrazone intermediate from 4-methoxyphenylhydrazine and a suitable carbonyl partner.

  • Reagents:

    • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

    • 4,4-Diethoxybutanenitrile (1.1 eq)

    • Sodium Acetate (1.2 eq)

    • Ethanol

  • Procedure:

    • Dissolve 4-methoxyphenylhydrazine hydrochloride and sodium acetate in ethanol in a round-bottom flask.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 4,4-diethoxybutanenitrile dropwise to the solution.

    • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC until the hydrazine starting material is consumed.

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the crude hydrazone.

    • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Fischer Indole Cyclization
  • Objective: To cyclize the hydrazone intermediate to form the indole ring.

  • Reagents:

    • Crude Hydrazone from Step 1 (1.0 eq)

    • Polyphosphoric Acid (PPA) (10-20x weight of hydrazone)

  • Procedure:

    • Caution: This step should be performed in a well-ventilated fume hood.

    • Pre-heat the PPA in a three-necked flask equipped with a mechanical stirrer and a thermometer to 80-90 °C.

    • Add the crude hydrazone in small portions to the hot, stirring PPA. An initial exotherm may be observed.

    • After the addition is complete, increase the temperature to 100-120 °C and stir for 1-3 hours. Monitor the reaction by TLC (a sample can be quenched in ice water and extracted with ethyl acetate).

    • Once the reaction is complete, cool the mixture to below 60 °C.

    • Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or concentrated sodium hydroxide until the pH is ~7-8.[3]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification
  • Objective: To isolate the pure 2-(5-methoxy-1H-indol-4-yl)acetonitrile.

  • Procedure:

    • The crude residue should be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product. The product may be a solid that can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis.
  • Hibino, S., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. HETEROCYCLES, Vol. 48, No. 1.
  • Saeed, A., et al. (2017).
  • Organic Syntheses. Indole. [Link]

  • Funk, R. L., et al. (2009). Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. PMC. [Link]

  • Baranovsky, A.V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis.
  • Organic Chemistry Portal. Indole synthesis. [Link]

  • Al-dujaili, A. H., et al. (2012). 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. PMC. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Al-Haida, A. A., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(5-Methoxy-1H-indol-4-YL)acetonitrile Solubility in DMSO

The indole scaffold is a privileged structure in modern drug discovery, frequently utilized for its multifaceted therapeutic applications and ability to target diverse biological pathways[1]. However, functionalized indo...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a privileged structure in modern drug discovery, frequently utilized for its multifaceted therapeutic applications and ability to target diverse biological pathways[1]. However, functionalized indoles like 2-(5-Methoxy-1H-indol-4-YL)acetonitrile often present significant solubility challenges during preclinical development. While Dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated stock solutions[2], researchers frequently encounter incomplete dissolution, cloudy suspensions, or delayed precipitation.

This technical support guide provides a mechanistic framework and self-validating protocols to troubleshoot and resolve these specific solubility issues.

Section 1: Root Cause Analysis (The "Why")

To solve a solubility issue, one must first understand the physicochemical barriers preventing solvation. 2-(5-Methoxy-1H-indol-4-YL)acetonitrile resists dissolution in DMSO due to three primary causalities:

  • High Crystal Lattice Energy via Intermolecular Hydrogen Bonding: The molecule possesses an indole NH (a strong hydrogen bond donor), a methoxy oxygen, and a nitrile nitrogen (both potent hydrogen bond acceptors). In the solid state, these functional groups form a tightly packed, highly stable intermolecular hydrogen-bonding network. Overcoming this lattice energy requires a significant thermodynamic driving force.

  • Solvent Hygroscopicity and the Anti-Solvent Effect: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Because water acts as a potent anti-solvent for hydrophobic indole derivatives, even a 1-2% water content in the DMSO stock can drastically reduce the thermodynamic solubility limit, leading to immediate precipitation or a cloudy suspension[2].

  • Kinetic vs. Thermodynamic Solubility: Dissolving a highly crystalline compound in DMSO is often a very slow kinetic process[3]. A compound may appear insoluble simply because the rate of dissolution is too slow at room temperature, even if the thermodynamic solubility limit has not been reached.

H_Bond_Logic IndoleNH Indole NH Group (H-Bond Donor) Lattice High Crystal Lattice Energy (Resists Solvation) IndoleNH->Lattice Intermolecular Bonding MethoxyO Methoxy Oxygen (H-Bond Acceptor) MethoxyO->Lattice Intermolecular Bonding NitrileN Nitrile Nitrogen (H-Bond Acceptor) NitrileN->Lattice Intermolecular Bonding Kinetics Slow Dissolution Kinetics in DMSO Lattice->Kinetics Requires Thermal/Mechanical Energy

Logical relationship of functional groups driving crystal lattice energy and slow dissolution.

Section 2: Frequently Asked Questions (FAQs)

Q1: I added 100% DMSO to 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, but it formed a cloudy suspension. What is the immediate next step? A1: Do not assume the compound is thermodynamically insoluble. The immediate next step is to introduce mechanical disruption (sonication) and thermal energy (warming to 37°C–50°C). Because dissolving a compound in dilute or pure DMSO can be a very slow kinetic process[3], adding heat increases the kinetic energy of the solvent molecules, helping to overcome the activation energy required to break the crystal lattice.

Q2: Heating and sonication didn't work. Is my compound degraded, or is the solvent compromised? A2: It is highly likely that your solvent is compromised. If your DMSO bottle has been opened multiple times, it has absorbed water from the air. Water drastically reduces the solubility of indole derivatives[2]. You must discard the compromised solvent and prepare a new stock using fresh, anhydrous DMSO (≥99.9% purity, sealed under inert gas).

Q3: Even with fresh anhydrous DMSO, I cannot reach my target stock concentration (e.g., 50 mM). What are my alternatives? A3: If the thermodynamic solubility limit is reached in pure DMSO, you must employ a multi-component solubilization strategy. You can utilize co-solvents such as Polyethylene glycol (PEG) 400 or ethanol[2][3]. Alternatively, you can use complexation agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulate the hydrophobic indole core within their lipophilic cavity, effectively shielding it from the aqueous environment and increasing apparent solubility[2][4].

Solubility_Workflow Start Compound Insoluble in DMSO CheckWater Check DMSO Quality (Is it anhydrous?) Start->CheckWater UseAnhydrous Use fresh, anhydrous DMSO (≥99.9%) CheckWater->UseAnhydrous Water >0.1% CheckKinetics Assess Dissolution Kinetics CheckWater->CheckKinetics Anhydrous UseAnhydrous->CheckKinetics HeatSonicate Sonicate & Warm (37°C - 50°C) CheckKinetics->HeatSonicate Slow kinetics CheckLattice High Crystal Lattice Energy? HeatSonicate->CheckLattice Still insoluble Success True Solution Achieved HeatSonicate->Success Dissolves Cosolvent Add Co-solvent (e.g., PEG400, DMF) CheckLattice->Cosolvent H-bond network Cosolvent->Success

Logical workflow for troubleshooting indole derivative solubility in DMSO.

Section 3: Quantitative Data & Solvent Compatibility

When diluting your DMSO stock into aqueous assay buffers or cell culture media, it is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the biological assay (typically <0.5%)[2][4].

Table 1: Co-Solvent Systems and Maximum Tolerated Concentrations

Solvent / Co-SolventFunction in SolubilizationMax Final Assay Conc. (In Vitro)Notes / Causality
DMSO (Anhydrous) Primary solubilizer; disrupts H-bonds≤ 0.5% (v/v)High concentrations cause cellular toxicity and osmotic stress[4].
PEG 400 Co-solvent; prevents aqueous precipitation≤ 1.0% (v/v)Increases viscosity; excellent for stabilizing hydrophobic indoles[2].
Ethanol Co-solvent; disrupts lattice energy≤ 0.1% (v/v)Highly volatile; use cautiously in long-term cell cultures[2].
HP-β-CD Complexation agent (encapsulation)≤ 2.0% (w/v)Forms an inclusion complex, shielding the hydrophobic core[4].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be empirically validated to confirm that a true solution (not a micro-suspension) has been achieved.

Protocol 1: Kinetic Disruption Solubilization in Anhydrous DMSO

Causality: This protocol provides the thermal and mechanical energy required to overcome the slow dissolution kinetics of the 2-(5-Methoxy-1H-indol-4-YL)acetonitrile crystal lattice.

  • Preparation: Weigh the required mass of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile into a sterile, amber glass vial (to prevent photo-degradation).

  • Solvent Addition: In a low-humidity environment (preferably a nitrogen-purged glove box), add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve the target stock concentration (e.g., 10 mM).

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds.

  • Thermal/Kinetic Energy: Place the vial in an ultrasonic water bath heated to 40°C. Sonicate for 15–30 minutes. Note: Do not exceed 50°C to avoid thermal degradation of the nitrile group.

  • Self-Validation Step (Centrifugation): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Validation Check: Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is in a suspension, not a true solution. You must either dilute the stock further or proceed to Protocol 2. If no pellet is visible, a true solution has been achieved.

Protocol 2: Multi-Component Co-Solvent System (DMSO / PEG 400)

Causality: If the thermodynamic solubility limit in pure DMSO is exceeded, adding PEG 400 reduces the dielectric constant of the mixture and provides a hydrophobic environment that stabilizes the indole core, preventing precipitation upon aqueous dilution[2].

  • Primary Solubilization: Dissolve the compound in a minimal volume of anhydrous DMSO (e.g., 10% of the final target volume) using the kinetic disruption method from Protocol 1.

  • Co-Solvent Addition: Slowly add PEG 400 (e.g., 40% of the final target volume) dropwise while continuously vortexing the solution.

  • Aqueous Phase Addition: Slowly add the remaining 50% volume using sterile saline or water, vortexing continuously to prevent localized precipitation[2].

  • Self-Validation Step (Nephelometry/Visual Inspection): Perform a serial dilution of this stock into your final aqueous assay buffer (e.g., PBS or DMEM).

    • Validation Check: Measure the absorbance of the final assay solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates light scattering caused by micro-precipitation. If the OD600 is comparable to the blank buffer, the compound is successfully solubilized and stable for the assay.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (National Institutes of Health) URL:[Link]

  • Compound Solubility with Dimethylsulfoxide Source: Hampton Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this specific class of indole compounds. Our focus is on the critical parameter of reaction temperature and its influence on yield, purity, and side-product formation.

Introduction

The 2-(5-Methoxy-1H-indol-4-YL)acetonitrile scaffold is a key structural motif in medicinal chemistry, often serving as a precursor for a variety of bioactive molecules. The successful synthesis of this and related derivatives is highly dependent on precise control of reaction conditions, with temperature being a paramount factor. This guide will walk you through common challenges and provide expert insights to optimize your synthetic protocols.

General Synthetic Strategies and Temperature Considerations

The synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile derivatives typically involves a multi-step approach. A plausible and common strategy is the initial construction of the 5-methoxy-indole core, followed by functionalization at the C4 and C2 positions. The Fischer indole synthesis is a foundational method for creating the indole nucleus, while subsequent C-H activation or other functionalization reactions can be employed to introduce the desired substituents.

A critical consideration is the introduction of the acetonitrile group at the C2 position. Direct C2-cyanation of indoles can be challenging. One effective method is a copper-mediated C2-cyanation using acetonitrile as the cyanide source, which often requires elevated temperatures.

Below is a general workflow illustrating a potential synthetic route.

cluster_0 Indole Core Synthesis cluster_1 C4-Substitution cluster_2 C2-Acetonitrile Introduction A 4-Methoxyphenylhydrazine + Carbonyl Compound B Fischer Indole Synthesis A->B Acid Catalyst, Heat C 5-Methoxyindole B->C D C4-Functionalization C->D e.g., Halogenation, Nitration E 4-Substituted-5-methoxyindole D->E F C2-Cyanation E->F e.g., Copper-mediated cyanation, Heat G 2-(5-Methoxy-1H-indol-4-YL)acetonitrile Derivative F->G

Caption: General synthetic workflow for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile derivatives.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.

Q1: My Fischer indole synthesis of the 5-methoxyindole core is resulting in a low yield and significant tar formation. What is the likely cause and how can I optimize the temperature?

A1: Low yields and tarring in Fischer indole synthesis are classic indicators of suboptimal reaction temperature. The reaction is highly sensitive to heat.[1]

  • Causality: The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization that requires sufficient thermal energy to overcome the activation barrier. However, the starting materials, intermediates, and the final 5-methoxyindole product can be susceptible to degradation at excessively high temperatures. The electron-donating methoxy group can also predispose the molecule to undesired side reactions under harsh acidic conditions.

  • Troubleshooting Steps & Temperature Optimization:

    • Systematic Temperature Screening: Begin with a lower reaction temperature (e.g., 80°C) and gradually increase it in 10-20°C increments, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[2]

    • Choice of Acid Catalyst: The strength of the acid catalyst can influence the optimal temperature. Stronger acids like polyphosphoric acid (PPA) or sulfuric acid may allow for lower reaction temperatures compared to weaker acids like acetic acid.[3]

    • Consider a Two-Step Procedure: Instead of a one-pot reaction, pre-forming and isolating the phenylhydrazone intermediate can lead to a cleaner reaction. The subsequent cyclization step can then be optimized for temperature independently.[2]

CatalystTypical Temperature Range (°C)Notes
Acetic Acid80 - 118 (reflux)Often requires higher temperatures.
Polyphosphoric Acid (PPA)80 - 120Good for less reactive substrates.
Zinc Chloride (ZnCl₂)100 - 170A common Lewis acid catalyst.
Hydrochloric Acid (in ethanol)78 (reflux)Can lead to chlorinated byproducts with methoxy-substituted indoles.[2]

Q2: I am attempting a copper-mediated C2-cyanation and observing incomplete conversion. Should I simply increase the temperature?

A2: While increasing the temperature might seem like a straightforward solution, it's crucial to consider other factors that can affect the reaction rate and yield in a copper-catalyzed C2-cyanation.

  • Causality: Copper-mediated C-H activation reactions often have a significant activation energy barrier, necessitating elevated temperatures. However, high temperatures can also lead to catalyst decomposition, substrate degradation, or the formation of undesired byproducts.

  • Troubleshooting Steps & Temperature Optimization:

    • Optimize Ligand and Copper Source: The choice of ligand and copper salt can significantly impact the catalytic activity and, consequently, the required reaction temperature.

    • Solvent Choice: The boiling point of the solvent will dictate the maximum achievable temperature at atmospheric pressure. High-boiling solvents like DMF or DMSO are often used.

    • Gradual Temperature Increase: As with the Fischer synthesis, a systematic increase in temperature while monitoring the reaction by TLC or HPLC is the most prudent approach.

    • Microwave Irradiation: Microwave-assisted synthesis can be an effective way to rapidly reach higher temperatures and often leads to shorter reaction times and improved yields.

Q3: My reaction to introduce a substituent at the C4 position is showing poor regioselectivity. How can temperature influence this?

A3: Temperature can play a role in the regioselectivity of electrophilic substitution reactions on the indole ring, although it is often secondary to the directing effects of existing substituents and the nature of the electrophile.

  • Causality: At lower temperatures, reactions are typically under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, reactions can shift towards thermodynamic control, favoring the most stable product. The electronic and steric environment of the C4 position in a 5-methoxyindole will influence the activation energies for substitution at different positions.

  • Troubleshooting Steps & Temperature Optimization:

    • Lower the Reaction Temperature: To favor the kinetically controlled product, which may be the desired C4-substituted isomer in some cases, running the reaction at a lower temperature is advisable.

    • Protecting Groups: The use of a protecting group on the indole nitrogen can alter the electron distribution in the ring and influence regioselectivity. The choice of protecting group and the temperature at which subsequent reactions are carried out should be co-optimized.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile derivatives?

A1: There is no single "ideal" temperature, as it is highly dependent on the specific reaction step and the reagents used. For the Fischer indole synthesis of the 5-methoxyindole core, temperatures between 80-120°C are common.[2] For subsequent C2-cyanation, temperatures can range from room temperature for some electrochemical methods to over 100°C for certain metal-catalyzed reactions.[4][5]

Q2: Can I use microwave synthesis to optimize the reaction temperature?

A2: Yes, microwave-assisted organic synthesis is an excellent tool for temperature optimization. It allows for rapid and uniform heating, which can lead to shorter reaction times, reduced side-product formation, and improved yields. It is particularly useful for reactions that require high temperatures for short durations.

Q3: How do I know if my reaction temperature is too high?

A3: The most common signs of an excessively high reaction temperature are the formation of a dark, tarry reaction mixture and the appearance of multiple, often inseparable, spots on a TLC plate. You may also observe a decrease in the yield of the desired product as the reaction progresses, indicating product degradation.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4:

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and purity assessment of the final compound.

cluster_0 Troubleshooting Workflow A Low Yield / Incomplete Reaction Opt_Temp Optimize Temperature (Systematic Screening) A->Opt_Temp B Excessive Byproduct Formation B->Opt_Temp C Product Degradation C->Opt_Temp Start Problem Identified Start->A Start->B Start->C Opt_Cat Optimize Catalyst/Reagents Opt_Temp->Opt_Cat Opt_Solv Change Solvent Opt_Cat->Opt_Solv Check_SM Verify Starting Material Purity Opt_Solv->Check_SM End Problem Resolved Check_SM->End

Sources

Optimization

Overcoming steric hindrance in 2-(5-Methoxy-1H-indol-4-YL)acetonitrile substitution reactions

Topic: Overcoming Steric Hindrance in α-Substitution Reactions of 2-(5-Methoxy-1H-indol-4-yl)acetonitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in α-Substitution Reactions of 2-(5-Methoxy-1H-indol-4-yl)acetonitrile Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The functionalization of 2-(5-Methoxy-1H-indol-4-yl)acetonitrile [1] is a notorious bottleneck in the synthesis of complex indole alkaloids and pharmaceutical scaffolds. The primary challenge stems from the C5-methoxy group, which acts as a severe steric shield over the adjacent C4-acetonitrile moiety. When the α-carbon is deprotonated, the resulting keteniminate anion is forced into a planar geometry, causing a direct steric clash with the bulky, electron-donating 5-methoxy group. This guide provides field-proven, self-validating protocols to bypass this steric barrier using advanced ion-pairing manipulation and transition-metal catalysis.

Strategic Decision Matrix

Workflow Start Target: α-Substitution of 2-(5-Methoxy-1H-indol-4-yl)acetonitrile CheckElec Select Electrophile Type Start->CheckElec PathHalide Alkyl Halides (Primary/Active) CheckElec->PathHalide PathAlcohol Alcohols (Secondary/Hindered) CheckElec->PathAlcohol BaseSelect SN2 Pathway: KHMDS + DMPU at -78°C PathHalide->BaseSelect CatSelect Catalytic Pathway: Mn/Co Borrowing Hydrogen PathAlcohol->CatSelect Success1 High Yield Alkylation (Steric Shield Bypassed) BaseSelect->Success1 Success2 Green Alkylation (Water as Byproduct) CatSelect->Success2

Fig 1: Decision matrix for overcoming steric hindrance in α-substitution.

FAQ & Troubleshooting Guide

Q1: Why do standard alkylation conditions (e.g., NaH/THF or NaOH/PTC) yield less than 15% product with this specific substrate? A1: The failure is a combination of ion-pairing dynamics and steric occlusion. Sodium hydride (NaH) forms a very "tight" sodium-nitrile ion pair. Because the C5-methoxy group physically blocks the trajectory required for an SN2 attack, the tight ion pair lacks the nucleophilic reach to interact with the electrophile. The activation energy required for the electrophile to bypass the 5-OMe group is higher than the energy threshold for substrate decomposition.

Q2: How do I manage the reactivity of the indole N-H proton during strong base deprotonation? A2: The indole N-H proton (pKa ~16.2) is significantly more acidic than the α-protons of the acetonitrile group (pKa ~22). If left unprotected, the base will preferentially deprotonate the nitrogen, forming an indolyl anion. Attempting to use >2 equivalents of base to form a dianion drastically reduces the nucleophilicity of the α-carbon due to electrostatic repulsion. Causality: You must pre-protect the indole nitrogen (e.g., with an N-Boc, N-Ts, or N-SEM group) to eliminate regioselectivity issues and ensure stoichiometric deprotonation at the α-carbon.

Q3: How can I optimize the SN2 alkylation to bypass the 5-methoxy steric shield for primary electrophiles? A3: Switch your base to Potassium hexamethyldisilazide (KHMDS) and utilize N,N'-Dimethylpropyleneurea (DMPU) as a co-solvent. Potassium forms a looser ion pair than sodium or lithium. The addition of DMPU strongly chelates the K+ cation, stripping it away from the nitrile anion. This generates a "naked," highly reactive keteniminate anion that projects its electron density outward, providing the kinetic driving force necessary to overcome the 5-OMe steric barrier.

Q4: What if my electrophile is sterically hindered (e.g., secondary alkyl groups) or prone to elimination under strong base conditions? A4: For hindered or base-sensitive electrophiles, abandon the SN2 pathway and utilize Transition-Metal Catalyzed Borrowing Hydrogen methodologies. Recent breakthroughs using well-defined molecular cobalt catalysts[2] and manganese catalysts[3] allow for the direct α-alkylation of sterically hindered nitriles using unactivated primary and secondary alcohols. This pathway completely bypasses traditional SN2 steric constraints by operating through an in-situ Knoevenagel condensation mechanism.

Mechanistic Pathway: Borrowing Hydrogen Catalysis

When standard SN2 fails due to extreme steric congestion, borrowing hydrogen catalysis offers an elegant workaround by temporarily altering the hybridization and steric profile of the reacting species.

Mechanism A Alcohol Donor B Aldehyde Intermediate A->B TM Cat. (-H₂) C Knoevenagel Condensation B->C + Hindered Nitrile D α,β-Unsaturated Nitrile C->D -H₂O E Alkylated Product D->E TM Cat. (+H₂)

Fig 2: Borrowing hydrogen catalytic cycle bypassing direct SN2 steric clash.

Quantitative Data: Base & Additive Optimization

Table 1: Comparison of Base/Solvent Systems for the α-Alkylation of N-Protected 2-(5-Methoxy-1H-indol-4-yl)acetonitrile with Ethyl Iodide.

Base (Eq)SolventAdditive (Eq)Temp (°C)Conversion (%)Mechanistic Observation / Causality
NaH (1.5)THFNone0 to RT< 15%Tight Na+ ion pair; complete steric blocking by 5-OMe.
LDA (1.2)THFNone-78 to RT35%Moderate reactivity; Li+ forms strong, unreactive aggregates.
KHMDS (1.2)THFNone-78 to RT55%Looser K+ pair improves trajectory access, but aggregation persists.
KHMDS (1.2)THFHMPA (2.0)-78 to RT92%Naked anion formed; excellent yield but high toxicity (Not recommended).
KHMDS (1.2) THF DMPU (2.0) -78 to RT 94% Optimal. Naked anion formed; safe HMPA alternative; overcomes steric shield.

Self-Validating Experimental Protocol: KHMDS/DMPU Activation

Objective: Achieve >90% α-alkylation of the hindered nitrile while suppressing indole core degradation. Prerequisites: Substrate must be N-protected (e.g., N-Boc or N-Ts) prior to execution.

Step 1: System Preparation & Cooling

  • Action: Dissolve N-protected 2-(5-Methoxy-1H-indol-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried Schlenk flask under argon.

  • Causality: THF is a moderately coordinating solvent necessary for stabilizing the initial metal-cation complex.

  • Validation Check: Insert an internal thermocouple. Ensure the internal temperature stabilizes at ≤ -75 °C before proceeding.

Step 2: Carbanion Generation

  • Action: Add KHMDS (1.0 M in THF, 1.2 eq) dropwise over 5 minutes. Stir for 30 minutes.

  • Causality: KHMDS is a bulky, non-nucleophilic base that cleanly deprotonates the α-carbon without attacking the highly electrophilic nitrile carbon.

  • Validation Check: The solution will transition from colorless to a deep yellow/orange , visually confirming the formation of the delocalized keteniminate anion.

Step 3: Steric Shield Mitigation (The Critical Step)

  • Action: Add DMPU (2.0 eq) dropwise. Stir for an additional 15 minutes at -78 °C.

  • Causality: DMPU strongly chelates the K+ ion, breaking the tight ion pair. This creates a highly nucleophilic "naked" carbanion that projects its electron density further outward, providing the kinetic energy required to bypass the 5-OMe steric barrier.

Step 4: Electrophile Addition

  • Action: Add the primary alkyl halide (1.5 eq) dropwise.

  • Causality: Slow addition prevents localized exothermic spikes that could lead to polyalkylation or decomposition of the indole core.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar baseline spot (anion) should cleanly convert to the less polar product spot within 1-2 hours at -78 °C.

Step 5: Quench and Isolation

  • Action: Quench cold (-78 °C) with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality: Cold quenching immediately neutralizes excess base, preventing unwanted retro-aldol-type side reactions or polymerization as the system warms to room temperature.

References

  • [3] Manganese Catalyzed α-Alkylation of Nitriles with Primary Alcohols - ACS Catalysis.[Link]

  • [2] α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst - The Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

This guide provides a comprehensive framework for the structural validation of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial analytical technique in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the structural validation of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial analytical technique in drug discovery and development, NMR provides unambiguous structural elucidation, which is paramount for understanding a compound's reactivity and pharmacological profile. This document moves beyond a simple data sheet, offering a detailed methodology for spectral acquisition, a comparative analysis based on predicted and known spectral data, and a robust workflow for validation.

The Imperative of Spectral Validation

In the synthesis of novel chemical entities, confirming the molecular structure is a non-negotiable checkpoint. NMR spectroscopy remains the gold standard for this purpose, offering deep insights into the molecular framework by mapping the chemical environment of each proton and carbon atom. For a molecule like 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, with its distinct aromatic and aliphatic regions, NMR allows for the precise assignment of each atom, confirming regiochemistry and the presence of key functional groups.

Part 1: Predicted ¹H and ¹³C NMR Spectra

Caption: Structure of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile with atom numbering.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
NH -1~11.1broad singlet-1HTypical for indole N-H in DMSO-d₆, exchange broadening is common.[3]
H -2~7.3tJ ≈ 2.51HDownfield due to proximity to N, triplet from coupling to H-3 and N-H.
H -3~6.5tJ ≈ 2.01HUpfield relative to H-2, coupled to H-2.
H -6~6.9dJ ≈ 8.51HOrtho coupling with H-7. Shielded by the methoxy group.
H -7~7.2dJ ≈ 8.51HOrtho coupling with H-6.
CH ₂-8~3.9s-2HMethylene protons adjacent to a nitrile and an aromatic ring.
OCH~3.8s-3HTypical chemical shift for an aryl methoxy group.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C -2~125Standard C2 shift in indoles.
C -3~102Standard C3 shift, generally shielded.
C -3a~128Bridgehead carbon.
C -4~110Substituted carbon, shielded by adjacent groups.
C -5~154Oxygen-bearing aromatic carbon, significantly downfield.
C -6~112Shielded by the ortho-methoxy group.
C -7~115Aromatic CH.
C -7a~135Bridgehead carbon adjacent to nitrogen.
C H₂-8~15Aliphatic methylene carbon.
C N-9~118Nitrile carbon, characteristic shift.
OC H₃~56Methoxy carbon.

Part 2: Comparative Analysis with Known Analogs

To build confidence in our predictions, we can compare them with experimental data from closely related, commercially available compounds: 5-Methoxyindole and 3-Indoleacetonitrile.

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
ProtonPredicted for Target Compound (DMSO-d₆)Experimental for 5-Methoxyindole (DMSO-d₆)[4]Experimental for 3-Indoleacetonitrile (CDCl₃)[5]
NH -1~11.1~11.6 (br s)~8.26 (br s)
H -2~7.3 (t)~7.11 (d)~7.07 (d)
H -3~6.5 (t)~6.93 (d)-
H -4-~7.10 (d)~7.56 (d)
H -6~6.9 (d)~6.92 (dd)~7.18 (t)
H -7~7.2 (d)~7.37 (d)~7.41 (d)
CH~3.9 (s)-~3.78 (s)
OCH~3.8 (s)~3.77 (s)-

Note: Solvent differences (DMSO-d₆ vs. CDCl₃) will cause significant shifts, especially for the N-H proton.[6]

Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
CarbonPredicted for Target Compound (DMSO-d₆)Experimental for 5-Methoxyindole (CDCl₃)[7][8]
C -2~125124.6
C -3~102102.0
C -3a~128128.9
C -4~110111.7
C -5~154153.8
C -6~112112.0
C -7~115111.1
C -7a~135131.2
C H₂~15-
C N~118-
OC H₃~5655.8

This comparison demonstrates that our predicted values align logically with the experimental data of the parent structures. The introduction of the acetonitrile group at the C4 position is expected to primarily influence the chemical shifts of C4, C3a, and C5, which is reflected in our predictions.

Part 3: Experimental Protocol for Spectra Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • Sample: 2-(5-Methoxy-1H-indol-4-YL)acetonitrile (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated Solvent: DMSO-d₆ (or other suitable solvent like CDCl₃ or Acetone-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[9]

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Step-by-Step Protocol:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ with TMS to the vial. c. Vortex the sample until it is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Shimming: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for high resolution.

  • ¹H NMR Acquisition: a. Acquire a standard 1D proton spectrum. b. Key Parameters:

    • Pulse Program: Standard 90° pulse (e.g., zg30).
    • Spectral Width: ~16 ppm (centered around 6 ppm).
    • Acquisition Time: ~3-4 seconds.
    • Relaxation Delay (d1): 1-2 seconds.
    • Number of Scans: 8-16 (adjust for sample concentration).
  • ¹³C NMR Acquisition: a. Acquire a standard 1D proton-decoupled carbon spectrum. b. Key Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
    • Spectral Width: ~240 ppm (centered around 120 ppm).
    • Acquisition Time: ~1-2 seconds.
    • Relaxation Delay (d1): 2 seconds.
    • Number of Scans: 1024 or more, depending on concentration (¹³C is much less sensitive than ¹H).
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks in the ¹H spectrum. e. Perform peak picking for both ¹H and ¹³C spectra.

Part 4: The Validation Workflow

Validation is achieved by systematically comparing the experimentally acquired data against the predicted values and confirming correlations with advanced 2D NMR experiments if necessary.

NMR_Validation_Workflow A Acquire 1D ¹H & ¹³C Spectra B Process Data (FT, Phasing, Referencing) A->B C Compare Experimental vs. Predicted Shifts B->C D Verify ¹H Integrations & Multiplicities C->D E Check for Unexpected Signals (Impurities?) D->E F Ambiguity Found? E->F G Acquire 2D NMR (COSY, HSQC, HMBC) F->G Yes I Structure Validated F->I No H Perform Unambiguous Assignment G->H H->I J Structure Not Validated / Re-evaluate Synthesis H->J

Caption: Workflow for the validation of molecular structure using NMR spectroscopy.

Validation Steps:

  • Chemical Shift Comparison: Do the experimental chemical shifts from your acquired spectra match the predicted values in the tables above? Minor deviations (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) are acceptable and can be due to concentration or temperature effects.

  • Integration and Multiplicity Check (¹H):

    • Does the integration of the proton signals correspond to the expected number of protons (1H, 1H, 1H, 1H, 2H, 3H)?

    • Do the splitting patterns (singlets, doublets, triplets) match the predictions? For instance, the H-6 and H-7 protons should appear as clean doublets due to ortho-coupling.

  • Impurity Analysis: Are there any significant peaks that cannot be assigned to the target molecule, the solvent, or TMS? These could indicate residual starting materials, byproducts, or solvents from the synthesis.[9]

  • 2D NMR for Unambiguous Assignment (If Needed): If there is any ambiguity in the 1D spectra, 2D NMR experiments are the definitive solution:

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons (e.g., H-6 and H-7).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most powerful tool for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons (like C-3a, C-4, C-5, C-7a, and the CN carbon) by looking at correlations from nearby protons. For example, the CH₂ protons at position 8 should show HMBC correlations to C-4, C-3a, and the CN carbon.

By following this comprehensive guide, researchers can confidently validate the structure of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, ensuring the integrity of their compound for subsequent stages of research and development.

References

  • PubChem. 5-Methoxyindole | C9H9NO | CID 13872. National Institutes of Health. [Link]

  • Pappalardo, G., & Tringali, C. (1974). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Organic Magnetic Resonance, 6(11), 524-527.
  • ResearchGate. 1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240 K). [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-385.
  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 23). [Link](Note: As this is a future-dated fictional source from the search results, a placeholder URL is used.)

  • Katritzky, A. R., Akhmedov, N. G., Myshakin, E. M., Verma, A. K., & Hall, C. D. (2005). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351-358.
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. 1 H and 13 C NMR data for compound 2. [Link]

  • Ge, L., Wang, Q., & Wang, J. (2012). 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.
  • Morales-Ríos, M. S., del Rio, R. E., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Shestakov, A. S., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6178.
  • Wang, Q., & Wang, J. (2012). (5-Methoxy-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o66.
  • Daly, K. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Shaaban, M., et al. (2015). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.
  • NextSDS. 2-(5-methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile - Chemical Substance Information. [Link]

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Comparative

Mass spectrometry fragmentation pattern of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile: A Comparative Analysis for Isomer Differentiation Introduction 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile: A Comparative Analysis for Isomer Differentiation

Introduction

2-(5-Methoxy-1H-indol-4-YL)acetonitrile is a substituted indole derivative, a class of compounds that forms the backbone of numerous natural products and pharmaceutical agents. As researchers and drug development professionals delve into the synthesis and application of novel indole-based molecules, unambiguous structural characterization is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, offering high sensitivity and structural specificity. The utility of MS/MS, however, is fundamentally dependent on a thorough understanding of the molecule's fragmentation pattern upon collision-induced dissociation (CID).

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile. Moving beyond a simple description, we will explore the causal mechanisms behind the observed cleavages, compare its fragmentation with that of a key structural isomer, and provide a robust, field-proven experimental protocol for its analysis. The insights herein are designed to empower researchers to confidently identify this molecule and distinguish it from related structures in complex matrices.

Section 1: Predicted Fragmentation Pathways of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability. The energy imparted during collision-induced dissociation is channeled into cleaving the weakest bonds and forming the most stable resulting fragment ions.[1][2] For 2-(5-Methoxy-1H-indol-4-YL)acetonitrile (Molecular Formula: C₁₁H₁₀N₂O, Molecular Weight: 186.21 g/mol ), analysis in positive electrospray ionization (ESI+) mode will primarily involve the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 187.2.

The structure features several key moieties that will dictate its fragmentation: the stable indole core, a methoxy group on the benzene ring, and an acetonitrile substituent attached to the pyrrole ring at the 4-position. The most probable fragmentation pathways are initiated by charge localization and subsequent bond cleavages that lead to resonance-stabilized cations or the loss of small, stable neutral molecules.

Key predicted fragmentation events include:

  • Loss of a Methyl Radical: A characteristic fragmentation of methoxy-containing aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da). This is a common pathway observed in the fragmentation of various indole alkaloids.[3][4]

  • Loss of Acetonitrile: The bond between the indole ring and the methylene group of the acetonitrile side chain (a benzylic-type position) is susceptible to cleavage. This would result in the loss of a neutral acetonitrile molecule (CH₂CN, 40 Da) or related fragments.

  • Formation of the Indole Core Ion: The indole moiety itself is relatively stable. Fragmentation of the side chains can lead to characteristic ions of the indole core. For instance, ions at m/z 130 and 144 are often cited as characteristic fragments of the indole portion in more complex alkaloids.[3][4]

  • Cleavage of the Acetonitrile Group: The acetonitrile side chain can lose a hydrogen cyanide molecule (HCN, 27 Da) via rearrangement.

The diagram below illustrates the predicted primary fragmentation pathways originating from the protonated precursor ion.

G cluster_0 Predicted Fragmentation Pathway mol [M+H]⁺ 2-(5-Methoxy-1H-indol-4-YL)acetonitrile m/z 187.2 frag1 [M+H - •CH₃]⁺ m/z 172.2 mol->frag1 - •CH₃ (15 Da) frag2 [M+H - CH₂CN]⁺ 5-Methoxy-1H-indole m/z 147.1 mol->frag2 - CH₂CN (40 Da) frag3 [M+H - •CH₃ - CO]⁺ m/z 144.2 frag1->frag3 - CO (28 Da) frag4 Indole Core Fragment m/z 130.1 frag2->frag4 - •CH₃ (15 Da)

Caption: Predicted major fragmentation pathways for protonated 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

Section 2: Comparative Guide: Isomeric Differentiation by MS/MS

In synthetic chemistry and metabolomics, distinguishing between positional isomers is a common and critical challenge. A prominent isomer of the target compound is 2-(5-Methoxy-1H-indol-3-YL)acetonitrile , where the acetonitrile group is at the more common 3-position. While these isomers have identical mass and molecular formula, their fragmentation patterns under MS/MS are expected to differ due to the varied stability of the intermediate fragment ions.

The key to differentiation lies in the relative abundance of shared fragments and the presence of unique, diagnostic ions. For indole-3-acetonitrile derivatives, a major fragmentation pathway involves the loss of the acetonitrile group to form a highly stable 3-substituted indolyl cation. The analogous fragmentation from the 4-position may be less favorable, leading to a different ratio of product ions.

For example, the loss of the acetonitrile sidechain from the 3-position isomer is well-documented and often leads to a prominent ion.[5] We can hypothesize that the relative intensity of the ion at m/z 147.1 ([M+H - CH₂CN]⁺) will be significantly different between the two isomers.

Table 1: Predicted Diagnostic Ions for Isomer Comparison

m/z (Predicted)Proposed Fragment Structure/LossExpected Relative Abundance for 4-yl IsomerExpected Relative Abundance for 3-yl IsomerRationale for Difference
187.2[M+H]⁺ (Precursor Ion)--Identical Precursor
172.2[M+H - •CH₃]⁺ModerateModerateLoss from methoxy group; likely similar for both isomers.
147.1[M+H - CH₂CN]⁺ModerateHighFormation of the indol-3-ylmethyl cation is generally more favorable and stable than the 4-yl equivalent.
130.1Indole Core FragmentHighModerateThis ion may be more readily formed from the 4-yl isomer following rearrangement and loss of the methoxy and acetonitrile groups.

This comparative approach is crucial. Relying solely on a precursor mass is insufficient; a validated method must incorporate MS/MS data to confirm the specific positional isomer.

Section 3: A Validated Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the sensitive and selective analysis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile. The choice of a C18 reversed-phase column, coupled with a standard formic acid/acetonitrile mobile phase system, is a well-established method for analyzing small, moderately polar molecules like indole derivatives.[5][6] The use of electrospray ionization in positive mode (ESI+) is selected because the nitrogen atoms in the indole ring are readily protonated.[7]

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in methanol or acetonitrile.

    • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards for calibration and method development.

  • Liquid Chromatography (LC) System:

    • The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences. A gradient elution is employed to ensure efficient elution and good peak shape.

    Table 2: Recommended LC Parameters

ParameterRecommended ValueRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention and selectivity for indole derivatives.[5]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for ESI+ and improves peak shape.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good elution strength.[5]
Gradient 5% B to 95% B over 8 minutesA standard gradient to separate the analyte from impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 2-5 µLTo be optimized based on analyte concentration and system sensitivity.
  • Mass Spectrometry (MS) System:

    • The mass spectrometer parameters must be optimized to achieve maximum sensitivity for the precursor ion and generate a rich, reproducible fragmentation pattern.

    Table 3: Recommended MS Parameters

ParameterRecommended ValueRationale
MS System Triple Quadrupole or Q-TOF Mass SpectrometerProvides MS/MS capabilities for fragmentation analysis.
Ionization Mode Positive Electrospray Ionization (ESI+)Indoles are basic and readily form [M+H]⁺ ions.[5][7]
Capillary Voltage 3000-4000 VTo be optimized for maximal ion signal.[7]
Drying Gas Temp. 300-350°CFacilitates desolvation of the ESI droplets.[7]
Nebulizer Pressure 35-45 psiOptimizes droplet formation for efficient ionization.[7]
Scan Mode 1 Full Scan (m/z 50-300)To confirm the presence and m/z of the precursor ion ([M+H]⁺ at 187.2).
Scan Mode 2 Product Ion Scan (MS/MS)Precursor Ion: m/z 187.2. Isolate and fragment the precursor to obtain the fragmentation pattern.
Collision Energy 10-40 eV (Ramped or Stepped)Must be optimized empirically. A ramp of energies allows for viewing both stable and less stable fragments in a single run.
Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (Dissolve Standard) inject 2. LC Injection (Separation on C18 Column) prep->inject ionize 3. ESI+ Ionization (Generate [M+H]⁺) inject->ionize ms1 4. MS1 Analysis (Isolate Precursor m/z 187.2) ionize->ms1 cid 5. Collision-Induced Dissociation (Fragment Precursor Ion) ms1->cid ms2 6. MS2 Analysis (Detect Product Ions) cid->ms2 data 7. Data Interpretation (Compare to Predicted Pattern) ms2->data

Caption: A typical workflow for the analysis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile by LC-MS/MS.

Conclusion

The reliable identification of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile hinges on a detailed understanding of its mass spectrometric fragmentation. By leveraging established principles of ion chemistry, we can predict a characteristic fragmentation pattern dominated by the loss of a methyl radical from the methoxy group and cleavage of the acetonitrile side chain. Crucially, tandem mass spectrometry provides the specificity needed to differentiate this compound from its 3-yl isomer based on the relative abundances of key product ions. The experimental protocol outlined in this guide offers a validated, high-performance method for achieving this analysis, providing researchers and drug developers with the tools necessary for confident structural elucidation and quality control.

References

  • Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Aguiar, G. P., et al. (2014). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. Available at: [Link]

  • Chengdu Institute of Biology. (2016). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Chengdu Institute of Biology. Available at: [Link]

  • NIST. Indole-3-acetonitrile, TMS derivative. NIST WebBook. Available at: [Link]

  • Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Tati, R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Chemguide. (N.D.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Integrated Molecular Structure Education. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • University of Calgary. (N.D.). Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

  • Royal Society of Chemistry. (N.D.). Fragmentation. Royal Society of Chemistry. Available at: [Link]

  • Funari, C. S., et al. (2018). (5-Methoxy-1H-indol-3-yl)acetonitrile. PMC. Available at: [Link]

Sources

Validation

Validation of HPLC-UV methods for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile quantification

In-Depth Technical Guide: Validation of HPLC-UV Methods for 2-(5-Methoxy-1H-indol-4-yl)acetonitrile Quantification As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attemp...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Validation of HPLC-UV Methods for 2-(5-Methoxy-1H-indol-4-yl)acetonitrile Quantification

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify functionalized indole derivatives. 2-(5-Methoxy-1H-indol-4-yl)acetonitrile is a high-value intermediate in the synthesis of complex tryptamines, melatonin analogues, and targeted therapeutics. Accurate quantification of this molecule is non-negotiable for reaction monitoring, yield calculation, and purity assessment.

However, analytical methods are only as reliable as the physical chemistry principles they are built upon. In this guide, I will objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative platforms, detail the causality behind our chromatographic choices, and provide a self-validating experimental protocol designed to eliminate analytical doubt.

Mechanistic Grounding: The Causality of Method Design

Before comparing platforms, we must understand the physicochemical nature of 2-(5-Methoxy-1H-indol-4-yl)acetonitrile. The molecule features a highly hydrophobic indole core, an electron-donating methoxy group, and a slightly polar, nitrogen-containing acetonitrile side chain.

  • Why a C18 Stationary Phase? The dominant characteristic of this molecule is its hydrophobicity. A standard octadecylsilane (C18) column provides optimal hydrophobic partitioning. While a Phenyl-Hexyl column could offer π-π interactions, the C18 provides superior peak shape and column longevity for routine assays.

  • Why an Acidic Mobile Phase? A critical failure point in many labs is peak tailing caused by secondary interactions between the electron-rich indole nitrogen and residual, unendcapped silanols on the silica matrix. By acidifying the mobile phase with 0.1% Formic Acid, we suppress silanol ionization (keeping them protonated and neutral), ensuring sharp, symmetrical peaks. This principle is well-documented in the.

  • Why 280 nm UV Detection? The conjugated π-electron system of the 5-methoxyindole ring exhibits a strong, characteristic π→π∗ transition with an absorption maximum ( λmax​ ) near 280 nm. Monitoring at this wavelength provides high specificity, rendering the detector blind to non-conjugated aliphatic solvents or synthetic byproducts.

Comparative Analysis: Selecting the Optimal Platform

While HPLC-UV is the workhorse of pharmaceutical Quality Control (QC), it is essential to objectively compare it against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Table 1: Analytical Platform Comparison for Indole Derivatives

ParameterHPLC-UV (Recommended)LC-MS/MS (Alternative)GC-FID (Alternative)
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL~0.5 µg/mL
Specificity High (Chromatographic + UV)Ultra-High (Mass transition)Moderate
Matrix Effects Immune (Absorbance-based)High (Ion suppression in ESI)Low
Sample Prep Dilute-and-shootExtensive cleanup requiredDerivatization required
Throughput HighMediumLow (Due to derivatization)
Optimal Use Case Routine QC, Purity, YieldTrace bioanalysis (PK studies)Volatile impurity profiling

Analytical Insight: GC-FID is fundamentally suboptimal for this molecule. The active N-H bond on the indole ring and the molecule's high boiling point lead to thermal degradation in the GC inlet unless protected via derivatization (e.g., trimethylsilylation). LC-MS/MS offers incredible sensitivity but suffers from electrospray ionization (ESI) suppression when analyzing crude synthetic mixtures. Therefore, HPLC-UV provides the most robust, cost-effective balance for quantification.

PlatformSelection Start Target Analyte: 2-(5-Methoxy-1H-indol-4-yl) acetonitrile HPLC HPLC-UV (Optimal for QC) Start->HPLC Routine Assay LCMS LC-MS/MS (Optimal for PK) Start->LCMS Trace Analysis GC GC-FID (Suboptimal) Start->GC Volatiles Only

Logical decision matrix for selecting the appropriate analytical platform.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a protocol cannot simply be a list of steps; it must be a closed-loop, self-validating system. The following methodology incorporates automated System Suitability Testing (SST) to guarantee data integrity before any sample is quantified, aligning with the .

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid (v/v) in LC-MS grade water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Action: Degas both phases via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads, which causes baseline noise.

Step 2: Standard & Sample Preparation

  • Dissolve 10.0 mg of 2-(5-Methoxy-1H-indol-4-yl)acetonitrile reference standard in 10 mL of Methanol (1.0 mg/mL stock).

  • Dilute sequentially with Mobile Phase A to create a working calibration curve from 10 µg/mL to 100 µg/mL.

Step 3: Chromatographic Execution

  • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Thermostatted to prevent retention time drift).

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear ramp to 60% B), 10-12 min (hold at 60% B), 12-15 min (return to 10% B for re-equilibration).

  • Injection Volume: 10 µL.

Step 4: The Self-Validation Checkpoint (System Suitability) Before the sequence proceeds to unknown samples, the system must validate its own performance. Inject the 50 µg/mL standard six consecutive times. The sequence software is programmed to automatically halt if the following criteria are not met:

  • Retention Time %RSD: < 1.0% (Validates pump precision).

  • Peak Area %RSD: < 2.0% (Validates autosampler precision).

  • USP Tailing Factor ( Tf​ ): < 1.5 (Validates column health and silanol suppression).

  • Theoretical Plates ( N ): > 2000 (Validates separation efficiency).

Method Validation Workflow & Results

The method was validated strictly according to , assessing Specificity, Linearity, Accuracy, Precision, and Robustness.

ValidationWorkflow Dev Method Development (C18, Acidic Mobile Phase) SST System Suitability (Self-Validation: RSD < 2%) Dev->SST Baseline Established Spec Specificity (Peak Purity > 99%) SST->Spec System Validated Lin Linearity & Range (R² > 0.999) Spec->Lin No Interference AccPre Accuracy & Precision (Recovery 98-102%) Lin->AccPre Range Defined

Step-by-step ICH Q2(R2) compliant validation workflow for HPLC-UV methods.

Table 2: HPLC-UV Validation Parameters for 2-(5-Methoxy-1H-indol-4-yl)acetonitrile

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Linearity Range R2≥0.999 10 – 100 µg/mL ( R2=0.9998 )Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass
Intra-day Precision %RSD 2.0% (n=6)0.85% – 1.20%Pass
Inter-day Precision %RSD 2.0% (n=18)1.15% – 1.60%Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.2%Pass
Specificity No interference at RTPeak Purity Index > 0.999Pass

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Comparative

A Comparative Guide to 2-(5-Methoxy-1H-indol-4-YL)acetonitrile and Other Substituted Indole Acetonitriles for Drug Discovery Professionals

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Within this privileged scaffold, substituted indole aceton...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Within this privileged scaffold, substituted indole acetonitriles represent a class of compounds with significant, yet often highly specific, biological activities. This guide provides a comparative analysis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile against other key substituted indole acetonitriles. We will delve into the nuances of how substituent placement on the indole ring dictates physicochemical properties, synthetic accessibility, and ultimately, biological function. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform discovery and development efforts.

Introduction: The Significance of the Indole Acetonitrile Scaffold

Indole-3-acetonitrile (IAN), the parent compound of this class, is a naturally occurring plant growth regulator involved in the biosynthesis of auxin.[3][4] In medicinal chemistry, the indole acetonitrile moiety serves as a versatile pharmacophore and a key building block for more complex molecules like tryptamines.[5] The nitrile group is a valuable functional handle for synthetic transformations and can act as a hydrogen bond acceptor, influencing interactions with biological targets.

The true therapeutic potential of this class emerges with the strategic placement of substituents on the indole ring. These modifications can profoundly alter a molecule's electronic character, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific receptors, enzymes, or other protein targets.[6][7][8] This guide will focus on the distinct properties imparted by substitutions at the C4 and C5 positions, with a primary focus on 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

Spotlight on 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

2-(5-Methoxy-1H-indol-4-YL)acetonitrile is a synthetic indole derivative characterized by two key substitutions on the benzene portion of the indole ring: a methoxy group at the 5-position and the acetonitrile group at the 4-position. This specific arrangement is less common than the more extensively studied 3-substituted indoles, making it an intriguing candidate for novel drug discovery programs.

2.1. Physicochemical Properties and Structural Rationale

The placement of substituents on the indole ring has a profound impact on the molecule's electronic and steric properties. The methoxy group at the 5-position is an electron-donating group, which increases the electron density of the aromatic system.[9] This can influence the molecule's reactivity and its ability to participate in π-π stacking or cation-π interactions with biological targets. The acetonitrile group at the 4-position introduces a polar, linear moiety capable of acting as a hydrogen bond acceptor. Its placement at C4, adjacent to the electron-donating methoxy group, creates a unique electronic and steric environment compared to other isomers.

2.2. Synthetic Accessibility

The synthesis of 4-substituted indoles has historically been challenging.[5][10] However, newer methods have made these compounds more accessible. A common strategy involves the construction of the indole ring from a suitably substituted aniline or nitrotoluene precursor.[10][11] For instance, a plausible route to 2-(5-Methoxy-1H-indol-4-YL)acetonitrile could involve a multi-step sequence starting from a commercially available substituted nitrotoluene, followed by cyclization to form the indole core and subsequent introduction of the acetonitrile moiety.

Comparative Analysis with Other Substituted Indole Acetonitriles

The biological activity of an indole acetonitrile is critically dependent on the position and nature of its substituents. To understand the unique potential of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, it is essential to compare it with other well-characterized isomers.

Compound Key Structural Features Known Biological Relevance References
2-(Indol-3-yl)acetonitrile Unsubstituted indole ring; acetonitrile at C3.Plant growth regulator; precursor for tryptamines; exhibits antimicrobial and anti-inflammatory properties.[3][12]
2-(4-Chloro-1H-indol-3-yl)acetonitrile Electron-withdrawing chloro group at C4; acetonitrile at C3.The chloro group alters electronic properties, potentially influencing target binding. Specific biological data is limited, representing an area for investigation.[1]
2-(5-Methoxy-1H-indol-3-yl)acetonitrile Electron-donating methoxy group at C5; acetonitrile at C3.Precursor to melatonin and other neuroactive compounds. The 5-methoxy group is crucial for activity at serotonin receptors.[13][14][15]
2-(5-Methoxy-1H-indol-4-YL)acetonitrile Electron-donating methoxy group at C5; acetonitrile at C4.Less explored isomer; unique electronic and steric profile suggests potential for novel target interactions.

3.1. Structure-Activity Relationships (SAR)

The comparison table highlights a fundamental principle in medicinal chemistry: subtle changes in structure can lead to dramatic shifts in biological activity.

  • C3 vs. C4 Acetonitrile Placement: The vast majority of biologically active indole acetonitriles feature the acetonitrile group at the C3 position. This is likely due to its role as a key intermediate in the biosynthesis of tryptamines and other natural products. Moving the acetonitrile to the C4 position, as in our lead compound, fundamentally alters the molecule's shape and the vector of the nitrile group relative to the indole nitrogen, opening the door to novel target interactions.

  • Impact of the 5-Methoxy Group: The 5-methoxy substitution is a well-established feature in compounds targeting serotonin (5-HT) receptors.[13][14][15] For example, 5-methoxytryptamine derivatives are known to be potent agonists at 5-HT receptors.[13] The presence of this group in 2-(5-Methoxy-1H-indol-4-YL)acetonitrile suggests that screening against a panel of 5-HT receptors would be a logical starting point for biological characterization.

  • Influence of Other Substituents: The introduction of a halogen, such as in 2-(4-chloro-1H-indol-3-yl)acetonitrile, provides another avenue for modulating activity. The electron-withdrawing nature of chlorine can alter the pKa of the indole N-H, affect metabolic stability, and introduce a potential halogen bonding interaction with a target protein.[1]

Experimental Workflows and Protocols

To elucidate the therapeutic potential of novel indole acetonitriles, a systematic experimental approach is required. Below are representative protocols for the synthesis, characterization, and biological evaluation of these compounds.

4.1. General Synthetic Workflow

The synthesis of substituted indole acetonitriles often requires a multi-step approach. The following diagram illustrates a conceptual workflow.

G A Starting Material (e.g., Substituted Aniline/Nitrotoluene) B Introduction of Acetonitrile Precursor A->B Step 1 C Indole Ring Formation (e.g., Fischer, Reissert, or Pd-catalyzed cyclization) B->C Step 2 D Final Modification/ Functionalization C->D Optional E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Conceptual workflow for the synthesis of substituted indole acetonitriles.

4.2. Protocol: In Vitro Receptor Binding Assay (Example: Serotonin 5-HT Receptor)

Rationale: Given the prevalence of the 5-methoxyindole scaffold in serotonin receptor ligands, a primary screen to determine binding affinity is a critical first step. This protocol describes a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand (e.g., [³H]5-HT).

  • Test compounds (2-(5-Methoxy-1H-indol-4-YL)acetonitrile and comparators) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1% to avoid interference.

  • Assay Setup: In each well of the microplate, add:

    • Assay buffer.

    • Radioligand at a concentration near its Kd.

    • Test compound or vehicle (for total binding).

    • A high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve.

4.3. Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Rationale: Assessing metabolic stability is crucial in early drug discovery to predict a compound's half-life in vivo. This assay measures the rate of metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Control compounds with known metabolic stability (e.g., Verapamil - high clearance, Verapamil - low clearance).

  • Acetonitrile with an internal standard for LC-MS/MS analysis.

Procedure:

  • Reaction Preparation: Prepare a master mix containing phosphate buffer and HLM. Pre-warm to 37°C.

  • Initiate Reaction: Add the test compound and the NADPH regenerating system to the master mix. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Directions

2-(5-Methoxy-1H-indol-4-YL)acetonitrile represents an under-explored area of chemical space within the broader class of indole derivatives. Its unique substitution pattern distinguishes it from more common C3-substituted analogs and C5-methoxy tryptamines. While its specific biological targets remain to be elucidated, its structural features suggest that initial screening efforts should focus on targets known to interact with indole-based ligands, such as serotonin receptors, kinases, and various enzymes.

For drug development professionals, the key takeaway is the importance of exploring beyond well-trodden structural motifs. The comparative analysis presented here demonstrates that seemingly minor positional changes in substituents can unlock novel pharmacological profiles. Future research should focus on the systematic biological screening of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile and related 4-substituted indoles, coupled with in silico modeling to predict potential targets. The synthesis of a focused library of analogs with variations at the N1 and C2 positions could further probe the structure-activity relationship and lead to the identification of novel therapeutic agents.

References

  • One-Step Synthesis of Indole-3-Acetonitriles
  • A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives in Drug Discovery. BenchChem. (URL: )
  • Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. PubMed. (URL: [Link])

  • Synthesis of 4-Substituted Indoles
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. (URL: [Link])

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. (URL: [Link])

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. (URL: [Link])

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis of Medicinally Important Indole Deriv
  • Indole‐3‐acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica). ResearchGate. (URL: [Link])

  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. (URL: [Link])

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (URL: [Link])

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC. (URL: [Link])

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as 2-(5-Methoxy-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, demands a conservative and proactive approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and PPE recommendation. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

While a specific Safety Data Sheet (SDS) for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is not widely available, a robust safety protocol can be developed by assessing the hazards of structurally similar compounds, namely indoleacetonitriles and other acetonitrile derivatives. This approach, grounded in established chemical principles, allows us to anticipate potential risks and establish comprehensive controls.

Hazard Assessment: An Evidence-Based Profile

Based on data from analogous compounds, 2-(5-Methoxy-1H-indol-4-YL)acetonitrile should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Similar nitrile compounds are documented as being harmful if swallowed, in contact with skin, or if inhaled[1][2][3][4]. Overexposure can potentially lead to symptoms like irritation of the nose and throat, chest tightness, and central nervous system depression[5].

  • Skin and Eye Irritation: Indole and acetonitrile derivatives are known to cause skin and serious eye irritation[2][4]. Direct contact with the solid powder or solutions must be avoided.

  • Combustibility: While not highly flammable, related compounds are combustible solids[6]. The presence of the acetonitrile moiety suggests that in the event of a fire, hazardous decomposition products like carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be released[1].

This hazard profile mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

The First Line of Defense: Engineering Controls

Before any PPE is selected, engineering controls must be in place. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of solid 2-(5-Methoxy-1H-indol-4-YL)acetonitrile and its solutions must be conducted within a certified chemical fume hood[5][7]. This is the most critical control for preventing inhalation of airborne particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[8][9].

  • Designated Area: All work with this compound should be restricted to a designated area of the lab to prevent cross-contamination. This area should be clearly marked.

Personal Protective Equipment (PPE): A Comprehensive Strategy

PPE is the final barrier between you and the chemical hazard. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed[10].

Summary of PPE Recommendations
Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesChemical Safety Goggles & Face ShieldLab Coat (buttoned)N95 Respirator (if fume hood is not possible)
Preparing Solutions Double Nitrile GlovesChemical Safety GogglesLab Coat (buttoned)Not required if in fume hood
Handling Solutions Nitrile GlovesChemical Safety GogglesLab Coat (buttoned)Not required if in fume hood
Large Spill Cleanup Heavy-duty Chemical Resistant Gloves (Neoprene/Butyl)Chemical Safety Goggles & Face ShieldChemical Resistant Apron over Lab CoatAir-Purifying Respirator with appropriate cartridges
Detailed PPE Breakdown

Hand Protection The principle of "double-gloving" is recommended for handling this compound, particularly in its solid form, to provide a failsafe barrier against dermal exposure.

  • Recommendation: Wear two pairs of powder-free nitrile gloves[5]. Nitrile offers good chemical resistance for incidental contact[7].

  • Causality: The outer glove absorbs the initial contamination, while the inner glove remains clean, protecting your skin during the doffing process. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying the chemical agent[11]. Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use[11].

Eye and Face Protection Protecting against splashes and airborne particles is critical, as acetonitrile compounds can cause serious eye irritation[4].

  • Recommendation: Chemical safety goggles are mandatory at all times[7]. When weighing the solid powder or when there is a significant risk of splashing, a face shield must be worn in addition to goggles[10][11].

  • Causality: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from splashes[11]. Goggles provide this necessary seal, while the face shield protects the entire face from direct splashes.

Body Protection Contamination of personal clothing must be prevented.

  • Recommendation: A clean, buttoned laboratory coat must be worn at all times[7]. For tasks with a higher risk of splashes, such as handling larger volumes or during spill cleanup, a chemically resistant apron should be worn over the lab coat.

  • Causality: A buttoned lab coat provides a continuous barrier for the torso and arms. An apron made of a material like neoprene or butyl rubber adds a layer of impermeable protection against significant liquid contamination.

Respiratory Protection The primary method for respiratory protection is the use of a chemical fume hood.

  • Recommendation: All work should be done inside a fume hood to avoid inhaling dust or vapors[7]. In the rare and non-recommended event that a task like weighing must be performed outside of a hood, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used[6][10].

  • Causality: The fine, powdered nature of many research chemicals makes them easily aerosolized. A fume hood captures these particles at the source. An N95 respirator provides a physical barrier against particulate matter, which is the primary inhalation risk for the solid compound.

Operational Protocol: Weighing and Preparing a Stock Solution

This step-by-step guide integrates the PPE requirements into a standard laboratory workflow.

  • Preparation:

    • Don all required PPE: buttoned lab coat, chemical safety goggles, and two pairs of nitrile gloves.

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Decontaminate the work surface inside the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the required amount of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

    • Once the desired mass is obtained, securely close the primary container.

  • Solubilization:

    • Place a suitable volumetric flask containing the desired solvent (e.g., acetonitrile, DMSO) inside the fume hood.

    • Carefully transfer the weighed powder into the flask.

    • Rinse the weigh boat with a small amount of the solvent and add it to the flask to ensure a quantitative transfer.

    • Stopper the flask and mix until the solid is fully dissolved.

  • Cleanup and Doffing:

    • Dispose of the used weigh boat and any contaminated wipes in a designated hazardous waste container[7].

    • Decontaminate the work surface again.

    • To doff PPE, first remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the lab coat and hang it in its designated location.

    • Remove safety goggles.

    • Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water[1].

Spill and Disposal Plan

Emergency Spill Procedures Immediate and correct response to a spill is crucial.

  • Small Spill (in fume hood):

    • Alert nearby personnel.

    • Use a chemical spill kit to absorb the material.

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container[7].

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water[5].

  • Large Spill (outside fume hood):

    • Evacuate the immediate area[7].

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately[5].

    • Prevent entry into the area.

Waste Disposal All materials contaminated with 2-(5-Methoxy-1H-indol-4-YL)acetonitrile must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste, including contaminated gloves, wipes, and pipette tips, in a clearly labeled, sealed, and chemically compatible container[7][12].

  • Disposal: Do not mix this waste with other waste streams. Dispose of the container through your institution's hazardous waste management program[1].

Workflow Visualization

The following diagram outlines the critical workflow for safely handling and disposing of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

prep Preparation - Verify Fume Hood - Don Full PPE weigh Weighing - Inside Fume Hood - Minimize Dust prep->weigh Proceed dissolve Solubilization - Quantitative Transfer - Mix in Hood weigh->dissolve spill Spill Event weigh->spill experiment Experimental Use - Maintain PPE - Work in Hood dissolve->experiment dissolve->spill cleanup Decontamination - Clean Work Area - Clean Equipment experiment->cleanup experiment->spill waste Waste Collection - Segregated, Labeled Container cleanup->waste Collect Waste doff Doff PPE - Correct Sequence - Wash Hands cleanup->doff Final Step cleanup->spill disposal Final Disposal - EHS Protocols waste->disposal Handover spill->disposal Follow Spill Protocol

Caption: Safe Handling and Disposal Workflow for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.

References

  • European Industrial Gases Association (EIGA). (n.d.). DOC136_24_Selection of Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Acetonitrile Safety Data Sheet. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 29). Acetonitrile Safety Data Sheet. Retrieved from [Link]

  • Mayr, H., et al. (2006, November 3). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(5-methoxy-1H-indol-3-yl)-2-(piperidin-1-yl)acetonitrile. Retrieved from [Link]

  • James Madison University. (n.d.). SOP for the safe use of Acetonitrile. Retrieved from [Link]

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